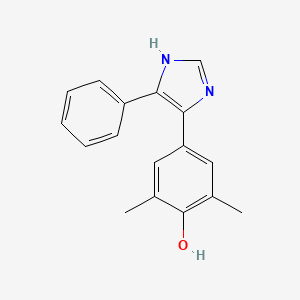
2,6-dimethyl-4-(4-phenyl-1H-imidazol-5-yl)phenol
Overview
Description
2,6-dimethyl-4-(4-phenyl-1H-imidazol-5-yl)phenol, also known as DPI, is a chemical compound that has been widely used in scientific research. DPI is a potent inhibitor of NADPH oxidase, an enzyme that plays a crucial role in the production of reactive oxygen species (ROS) in cells. ROS are highly reactive molecules that can cause damage to DNA, proteins, and lipids, leading to various diseases such as cancer, cardiovascular diseases, and neurodegenerative disorders.
Mechanism of Action
2,6-dimethyl-4-(4-phenyl-1H-imidazol-5-yl)phenol inhibits the activity of NADPH oxidase by binding to the flavin adenine dinucleotide (FAD) domain of the enzyme. This prevents the transfer of electrons from NADPH to molecular oxygen, which is necessary for the production of ROS. As a result, the production of ROS is reduced, leading to a decrease in oxidative stress and inflammation.
Biochemical and Physiological Effects
2,6-dimethyl-4-(4-phenyl-1H-imidazol-5-yl)phenol has been shown to have several biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in various cell types, including endothelial cells, smooth muscle cells, and neurons. It has also been shown to improve vascular function and reduce blood pressure in animal models of hypertension. In addition, 2,6-dimethyl-4-(4-phenyl-1H-imidazol-5-yl)phenol has been shown to protect against neuronal cell death in animal models of neurodegenerative disorders.
Advantages and Limitations for Lab Experiments
One advantage of using 2,6-dimethyl-4-(4-phenyl-1H-imidazol-5-yl)phenol in lab experiments is its high potency and selectivity for NADPH oxidase inhibition. This allows researchers to study the specific role of NADPH oxidase in various diseases without affecting other cellular processes. However, one limitation of using 2,6-dimethyl-4-(4-phenyl-1H-imidazol-5-yl)phenol is its potential toxicity at high concentrations. Therefore, researchers must carefully titrate the concentration of 2,6-dimethyl-4-(4-phenyl-1H-imidazol-5-yl)phenol used in their experiments to avoid any potential toxicity.
Future Directions
There are several future directions for research on 2,6-dimethyl-4-(4-phenyl-1H-imidazol-5-yl)phenol. One direction is to investigate the role of NADPH oxidase in the development of cancer and to explore the potential of 2,6-dimethyl-4-(4-phenyl-1H-imidazol-5-yl)phenol as an anti-cancer agent. Another direction is to investigate the role of NADPH oxidase in the development of metabolic disorders such as diabetes and to explore the potential of 2,6-dimethyl-4-(4-phenyl-1H-imidazol-5-yl)phenol as a therapeutic agent for these diseases. Finally, further research is needed to optimize the synthesis of 2,6-dimethyl-4-(4-phenyl-1H-imidazol-5-yl)phenol and to develop more potent and selective inhibitors of NADPH oxidase.
Scientific Research Applications
2,6-dimethyl-4-(4-phenyl-1H-imidazol-5-yl)phenol has been widely used in scientific research to study the role of NADPH oxidase in various diseases. For example, 2,6-dimethyl-4-(4-phenyl-1H-imidazol-5-yl)phenol has been used to investigate the role of NADPH oxidase in the development of cardiovascular diseases such as hypertension, atherosclerosis, and heart failure. It has also been used to study the role of NADPH oxidase in the development of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
2,6-dimethyl-4-(5-phenyl-1H-imidazol-4-yl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O/c1-11-8-14(9-12(2)17(11)20)16-15(18-10-19-16)13-6-4-3-5-7-13/h3-10,20H,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALTZAPCTXONPNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)C)C2=C(NC=N2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-chloro-5-(3-methyl-4-{[5-(3-nitrophenyl)-2-furyl]methylene}-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid](/img/structure/B3905041.png)
![2-{1-[1-(phenylacetyl)piperidin-4-yl]-1H-1,2,3-triazol-4-yl}propan-2-ol](/img/structure/B3905049.png)

![methyl 2-chloro-5-{5-[(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]-2-furyl}benzoate](/img/structure/B3905067.png)
![1-[2-(2-methylphenoxy)-3-pyridinyl]-N-{[1-(2-pyridinyl)-1H-pyrrol-2-yl]methyl}methanamine](/img/structure/B3905069.png)
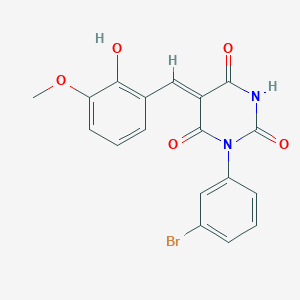
![methyl 5-{3-[(3-methylphenyl)amino]-3-oxopropanoyl}-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylate](/img/structure/B3905073.png)
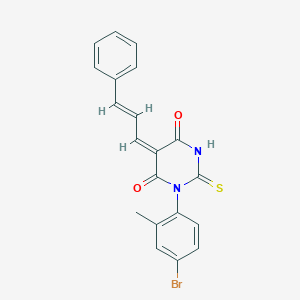
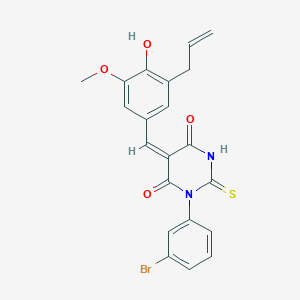
![2-benzylidene-8-bromo-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B3905091.png)
![ethyl 4-{[N-(3,5-dimethylphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate](/img/structure/B3905105.png)
![N'-[(4-bromo-5-methyl-2-furyl)methylene]-2-methoxy-2-phenylacetohydrazide](/img/structure/B3905110.png)
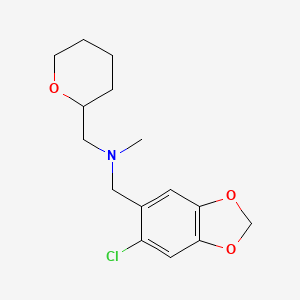
![5-methyl-4-[3-(3-nitrophenyl)-2-propen-1-ylidene]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3905124.png)